N-[(adamantan-2-yl)methyl]aniline

CNS drug discovery enzyme inhibition toxicity mitigation

Transition from toxic N-(adamant-2-yl)aniline hits to a safer scaffold. The methylene spacer in N-[(adamantan-2-yl)methyl]aniline (CAS 1416437-81-4) decouples the high neurotropic potency of the 2-adamantyl bridge position from the “high toxicity” of the direct analog. With dual FAAH (IC₅₀ 290 nM) and iNOS (EC₅₀ 290 nM) inhibition that is 23-fold selective over nNOS and >344-fold over eNOS, this scaffold is purpose-built for endocannabinoid–nitric oxide crosstalk SAR. The bridge-substituted topology delivers potency that 1-adamantylmethyl libraries cannot match. Procurement supports focused CNS probe development.

Molecular Formula C17H23N
Molecular Weight 241.37 g/mol
Cat. No. B12307008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(adamantan-2-yl)methyl]aniline
Molecular FormulaC17H23N
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3CNC4=CC=CC=C4
InChIInChI=1S/C17H23N/c1-2-4-16(5-3-1)18-11-17-14-7-12-6-13(9-14)10-15(17)8-12/h1-5,12-15,17-18H,6-11H2
InChIKeyCTRWYTPTGSEGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(Adamantan-2-yl)methyl]aniline Sourcing Guide: A 2-Adamantylmethyl-Aniline Scaffold for CNS & Enzyme Inhibitor Research


N-[(Adamantan-2-yl)methyl]aniline (CAS 1416437-81-4) is a bridged 2-adamantyl-methyl-aniline hybrid incorporating a methylene spacer between the rigid diamondoid cage and the aromatic amine [1]. This substitution pattern is distinct from the more common 1-adamantyl or direct N-(adamant-2-yl) attachments. The 2-adamantyl position is historically associated with enhanced neurotropic potency but has been “insufficiently studied” compared to 1-substituted analogs [1], making this scaffold a high-priority procurement target for CNS probe development and structure–activity relationship (SAR) studies where both lipophilic bulk and amine geometry are critical.

Procurement Risk: Why N-[(Adamantan-2-yl)methyl]aniline Cannot Be Replaced by 1-Adamantyl or Direct N-2-Adamantyl Analogs


Direct N-(adamant-2-yl)aniline (without a methylene spacer) exhibits “pronounced psychotropic activity” but also “high toxicity,” severely limiting its translational value [1]. The methylene bridge in N-[(adamantan-2-yl)methyl]aniline fundamentally alters the amine's basicity, the geometric relationship between the aniline ring and the adamantane cage, and the metabolic soft spot, parameters that directly modulate target selectivity and toxicity. Simple 1-adamantylmethyl analogs, while structurally similar, originate from a different aldehyde precursor and occupy a distinct conformational space due to the junction- vs. bridge-substitution topology [2]. Generic replacement without head-to-head data therefore risks both losing the target engagement profile and introducing uncharacterized toxicity.

Quantitative Differentiation Evidence for N-[(Adamantan-2-yl)methyl]aniline vs. Closest Analogs


Methylene-Spacer Insertion Converts a High-Toxicity Psychotropic (Direct N-2-Adamantyl Aniline) into a Scaffold with Distinct Enzyme Inhibition Profile

The direct N-(adamant-2-yl)aniline baseline (no methylene spacer) is explicitly documented with “pronounced psychotropic activity” yet “high toxicity” [1]. In contrast, N-[(adamantan-2-yl)methyl]aniline incorporating a methylene spacer has been profiled against FAAH, iNOS, nNOS, and eNOS [2]. This shift from a primarily dopaminergic neurotropic liability to a measurable enzyme inhibition fingerprint demonstrates the spacer's decisive impact on polypharmacology and off-target safety.

CNS drug discovery enzyme inhibition toxicity mitigation neurotropic SAR

Structural Class Advantage: 2-Adamantyl Substitution Associated with Higher Neurotropic Potency Than 1-Adamantyl Junction-Substituted Drugs

The 1998 Morozov et al. review explicitly states that known 1-adamantyl junction-substituted drugs (midantane, gludantan) are “less active compared to derivatives substituted at the bridging position” [1]. N-[(adamantan-2-yl)methyl]aniline is a member of this bridging-position class, while N-[(adamantan-1-yl)methyl]aniline derivatives belong to the anatomically distinct junction-substituted class studied as Bromantane analogs [2].

adaptogen CNS stimulant dopaminergic bridged vs. junction adamantane

Synthetic Entry Point Uniqueness: 2-Carbaldehyde Starting Material Distinct from Bromantane-Type 1-Carbaldehyde Route

N-[(adamantan-2-yl)methyl]aniline is synthesized via reductive amination of adamantane-2-carbaldehyde with aniline . In contrast, the extensively studied N-[(adamantan-1-yl)methyl]aniline series (including Bromantane analogs) is obtained from adamantane-1-carbaldehyde [1]. The aldehyde regioisomer dictates the entire downstream SAR logic and commercial availability of the precursor; adamantane-2-carbaldehyde is a less common, more expensive intermediate, making the final product N-[(adamantan-2-yl)methyl]aniline a non-commodity chemical entity.

reductive amination adamantane-2-carbaldehyde building block Bromantane analog

FAAH Inhibition (290 nM) with Selectivity over nNOS and eNOS: A Differentiated Peripheral vs. Central Profile

N-[(adamantan-2-yl)methyl]aniline inhibits FAAH with an IC50 of 290 nM and iNOS with an EC50 of 290 nM, while showing significantly weaker inhibition of nNOS (EC50 6,800 nM) and eNOS (EC50 > 100,000 nM) [1]. Although direct FAAH data for N-(adamant-2-yl)aniline are unavailable, the documented high toxicity of the direct analog [2] contrasts with the measurable selectivity window of the methylene-spacer compound, suggesting a differentiated safety margin.

FAAH inhibitor endocannabinoid nitric oxide synthase pain

Application Scenarios Where N-[(Adamantan-2-yl)methyl]aniline Provides Documented Research Value


CNS Lead Optimization: Scaffold Replacement for High-Toxicity N-(Adamant-2-yl)aniline Hits

When a screening hit based on direct N-(adamant-2-yl)aniline shows strong target engagement but unacceptable toxicity, N-[(adamantan-2-yl)methyl]aniline serves as a next-step methylene-inserted scaffold. The documented high toxicity of the direct analog [1] combined with the enzyme inhibition data (FAAH IC50 290 nM; iNOS EC50 290 nM with selectivity over nNOS/eNOS) [2] provides a rational basis for synthesizing new series where the spacer mitigates off-target effects while retaining the 2-adamantyl bridging-position potency advantage [1].

FAAH/iNOS Dual Pharmacology Probe with Controlled NOS Off-Target Activity

The compound's dual inhibition of FAAH (IC50 290 nM) and iNOS (EC50 290 nM) combined with 23-fold selectivity over nNOS and >344-fold over eNOS [2] makes it a specialized tool for endocannabinoid–nitric oxide crosstalk studies in pain and inflammation. Direct N-(adamant-2-yl)aniline cannot substitute here because its FAAH/NOS profile is unreported and its high toxicity would confound in vivo experiments [1].

Bridging-Position Adamantane SAR Libraries Targeting CNS Dopaminergic Pathways

The authoritative statement that bridge-substituted adamantane derivatives (2-adamantyl) possess higher neurotropic activity than junction-substituted (1-adamantyl) drugs such as midantane and gludantan [1] positions N-[(adamantan-2-yl)methyl]aniline as a core intermediate for constructing focused libraries. In contrast, 1-adamantylmethyl aniline libraries [3] occupy a lower-potency structural class, making the 2-adamantylmethyl scaffold the strategic choice for higher-potency CNS programs.

Quote Request

Request a Quote for N-[(adamantan-2-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.